Dimethyl(1,1,2-trimethylpropyl)silanol
Description
Historical Trajectories and Foundational Concepts in Silanol (B1196071) Research
The study of organosilicon chemistry began in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, achieved by Charles Friedel and James Crafts in 1863. pearson.com The specific field of silanol chemistry emerged shortly after, when in 1871, Albert Ladenburg reported the first isolated silanol, triethylsilanol. clearsynth.com This discovery laid the groundwork for understanding this new class of compounds, which were initially termed "silicols" and are considered heavier analogues of alcohols. clearsynth.comrsc.org
Extensive foundational research in the early 20th century by Frederic S. Kipping significantly advanced the field. pearson.com Kipping's work established many of the core reactions used today, including the synthesis of organosilanes via Grignard reagents and their subsequent hydrolysis to form silanols and polysiloxanes. chemsrc.com A central concept that emerged from this early research is the inherent reactivity of the silanol group. Silanols exhibit a strong tendency to undergo self-condensation, a reaction catalyzed by acids or bases, or even induced by heat, to form disiloxanes by eliminating a molecule of water. rsc.org This high reactivity makes the isolation and handling of many simple silanols challenging.
The primary methods for synthesizing silanols have remained conceptually consistent, typically involving the hydrolysis of precursors like halosilanes (e.g., chlorosilanes), alkoxysilanes, or aminosilanes. clearsynth.comresearchgate.net The hydrolysis of chlorosilanes is the most common route, offering a direct pathway to the Si-OH group. clearsynth.com More recently, research has focused on developing milder and more efficient catalytic methods, such as the oxidation of hydrosilanes, to produce silanols under controlled conditions. researchgate.netdntb.gov.ua
| Date | Key Milestone | Researcher(s) |
| 1863 | First synthesis of an organosilicon compound (tetraethylsilane). | C. Friedel & J. Crafts |
| 1871 | First synthesis and isolation of a silanol (triethylsilanol). | A. Ladenburg |
| 1898-1944 | Extensive research on organosilicon compounds, establishing key synthetic methods. | F.S. Kipping |
| 1940s | Invention of the direct process for synthesizing methyl chlorosilanes, enabling industrial-scale silicone production. | E.G. Rochow |
| Data sourced from references clearsynth.compearson.comchemsrc.com. |
The Pivotal Role of Steric Hindrance, particularly the 1,1,2-Trimethylpropyl Substituent, in Modulating Silanol Reactivity and Stability
A key factor governing the stability of a silanol is the steric hindrance imparted by the organic groups attached to the silicon atom. chemicalbook.com Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In silanol chemistry, bulky substituents physically obstruct the approach of other molecules, significantly slowing down the rate of intermolecular condensation. taylorfrancis.com This effect allows for the isolation and study of silanols that would otherwise rapidly polymerize into siloxanes. chemicalbook.com The thermal and chemical reactivity of silanol groups is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons. taylorfrancis.com
The 1,1,2-trimethylpropyl group, commonly known as the "thexyl" group, is a quintessential example of a sterically demanding substituent used to confer exceptional stability to reactive centers. harvard.edu It is classified as a tertiary hexyl group. harvard.edu The strategic placement of methyl groups, particularly the quaternary carbon atom bonded directly to the silicon, creates a dense steric shield around the silanol functional group. This shielding is highly effective at preventing the bimolecular interactions required for condensation. Research has shown that bulky organic groups, including phenyl, t-butyl, and specifically 1,1,2-trimethylpropyl, are essential for the successful isolation of complex and otherwise unstable siloxane structures like disiloxanetetrols. chemicalbook.com The use of such sterically hindered silanes has been a subject of study for understanding and controlling hydrolysis rates in various systems. masterorganicchemistry.com
The effectiveness of the thexyl group can be understood in the broader context of silyl (B83357) ethers used as protecting groups in organic synthesis. The stability of these groups against hydrolysis (cleavage) correlates with the steric bulk of the substituents on the silicon atom. The thexyldimethylsilyl group is considered a robust protecting group due to its significant steric hindrance, which is greater than many commonly used silyl groups.
| Silyl Group | Common Abbreviation | Relative Steric Bulk | Relative Stability to Hydrolysis |
| Trimethylsilyl | TMS | Low | Low |
| Triethylsilyl | TES | Moderate | Moderate |
| tert-Butyldimethylsilyl | TBDMS | High | High |
| Triisopropylsilyl | TIPS | Very High | Very High |
| Thexyldimethylsilyl | TDS | Very High | Very High |
| Data compiled from principles discussed in references pearson.comlibretexts.org. |
Current Academic Significance and Research Directions for Dimethyl(1,1,2-trimethylpropyl)silanol
The current academic significance of this compound is primarily linked to its exceptional stability and the unique properties conferred by the thexyl group. While direct studies on this specific molecule are not abundant, its importance can be understood through its role in two major areas of contemporary chemistry: as a key player in protecting group strategies and as a model compound and precursor for advanced materials.
A primary role for the thexyl-dimethylsilyl moiety is as a sterically hindered protecting group for alcohols, where it is often abbreviated as "TDS". pearson.com In organic synthesis, protecting groups are used to temporarily mask a reactive functional group, such as an alcohol, to prevent it from interfering with a reaction elsewhere in the molecule. The corresponding precursor, thexyldimethylsilyl chloride, reacts with an alcohol to form a stable silyl ether. This compound is the molecule that is released upon the subsequent removal (deprotection) of this TDS group, typically using a fluoride (B91410) source. Because of its high stability, the silanol itself does not readily interfere with reaction workups, making the TDS group a clean and effective protecting agent.
Furthermore, the stability of this compound makes it an excellent model compound for fundamental research. Its resistance to self-condensation allows for the study of the intrinsic chemical and physical properties of the Si-O-H bond in isolation, without the complicating factor of polymerization. chemicalbook.com It can be used to investigate hydrogen bonding, acidity, and specific reactions of the silanol group under various conditions. pearson.com This stability also positions it as a valuable building block for the synthesis of well-defined, sterically crowded organosilicon materials, such as complex siloxanes and silsesquioxanes, where precise control over the condensation process is critical. chemicalbook.com The deliberate use of such bulky groups is a key strategy for creating molecularly and mesoscopically ordered structures from siloxane-based materials.
Structure
3D Structure
Properties
CAS No. |
55644-10-5 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C8H20OSi/c1-7(2)8(3,4)10(5,6)9/h7,9H,1-6H3 |
InChI Key |
MCCZRUWKJGGNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 1,1,2 Trimethylpropyl Silanol
Hydrolysis of Silanes: Strategic Approaches for Accessing Hindered Silanols
The hydrolysis of organohalosilanes is a fundamental and widely practiced method for the synthesis of silanols. For sterically encumbered silanols like Dimethyl(1,1,2-trimethylpropyl)silanol, controlling the reaction is paramount to prevent the formation of disiloxane (B77578) byproducts. The presence of the bulky 1,1,2-trimethylpropyl group is crucial in retarding the rate of condensation, which facilitates the isolation of the target silanol (B1196071). instras.com
Controlled Hydrolysis of Dimethyl(1,1,2-trimethylpropyl)halosilanes
The synthesis of this compound can be effectively achieved through the controlled hydrolysis of its corresponding halosilyl precursor, typically Dimethyl(1,1,2-trimethylpropyl)chlorosilane. This reaction involves the nucleophilic substitution of the halide atom by a hydroxyl group from water. doubtnut.comdoubtnut.com
The general reaction is as follows: (CH₃)₂Si(C₆H₁₃)Cl + H₂O → (CH₃)₂Si(C₆H₁₃)OH + HCl
Due to the exothermic nature of chlorosilane hydrolysis and the potential for rapid, uncontrolled condensation, the reaction must be conducted under carefully managed conditions. google.com The steric hindrance provided by the 1,1,2-trimethylpropyl group slows down both the hydrolysis and the subsequent condensation steps, which is advantageous for isolating the monomeric silanol. Computational studies on the hydrolysis of various chlorosilanes have shown that the energy barrier for the reaction is influenced by the substituents on the silicon atom. researchgate.net
Optimization of Reaction Conditions and Reagent Selection for Enhanced Synthetic Efficiency
To maximize the yield of this compound and minimize side products, optimization of several reaction parameters is essential. Key factors include the stoichiometry of water, reaction temperature, solvent, and the presence of a hydrogen chloride acceptor.
Using a stoichiometric or slight excess of water is critical. A large excess of water can lead to an increase in the concentration of the silanol product, which, even with steric hindrance, can favor the formation of the corresponding disiloxane. The reaction is often performed in a two-phase system or in a solvent that can accommodate both the nonpolar silane (B1218182) and the polar water, such as diethyl ether or tetrahydrofuran (B95107) (THF).
To drive the reaction to completion and prevent the reversal of the reaction or acid-catalyzed condensation, a base is often added to act as a hydrogen chloride scavenger. Weak bases like pyridine (B92270) or aniline (B41778) are commonly employed for this purpose. The choice of base and its stoichiometry must be carefully selected to avoid base-catalyzed condensation of the silanol product.
Table 1: Representative Conditions for Controlled Hydrolysis of Hindered Chlorosilanes
| Chlorosilane Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Tri-tert-butylchlorosilane | H₂O, NH₄OH | Diethyl Ether | 0 - 25 | > 90 |
| Di-tert-butyl-dichlorosilane | H₂O, Aniline | Diethyl Ether | 0 | ~85 |
| Trisisopropyl-chlorosilane | H₂O, Pyridine | THF | 25 | > 95 |
This table presents typical conditions for the hydrolysis of various sterically hindered chlorosilanes, illustrating the general approach applicable to Dimethyl(1,1,2-trimethylpropyl)chlorosilane.
Oxidative Transformations of Hydrosilanes to Silanols
An increasingly important alternative to the hydrolysis of halosilanes is the oxidation of hydrosilanes (compounds containing an Si-H bond). These methods are often considered "greener" as they can utilize milder oxidants and avoid the production of corrosive HCl. For a substrate like Dimethyl(1,1,2-trimethylpropyl)silane, these oxidative routes offer high selectivity for the corresponding silanol.
Metal-Catalyzed Oxidation Protocols: Developments with Manganese Catalysts
Recent advancements have established manganese complexes as effective and environmentally benign catalysts for the oxidation of hydrosilanes to silanols. These earth-abundant metal catalysts offer a low-cost and sustainable alternative to precious metal catalysts.
One prominent system utilizes a manganese(II) perchlorate (B79767) hexahydrate (Mn(ClO₄)₂·6H₂O) catalyst in combination with an electron-rich bipyridine ligand. This system efficiently catalyzes the oxidation of a wide array of hydrosilanes, including sterically hindered variants, using hydrogen peroxide (H₂O₂) as a clean oxidant under neutral conditions. The reaction proceeds rapidly and with high selectivity, avoiding the formation of disiloxane byproducts.
Another effective manganese catalyst is [MnBr(CO)₅], which activates water as the oxidant, producing H₂ as the only byproduct. This protocol is highly selective for a broad range of primary and secondary silanes.
Table 2: Manganese-Catalyzed Oxidation of Representative Hindered Hydrosilanes
| Hydrosilane Substrate | Catalyst System | Oxidant | Solvent | Time (min) | Yield (%) |
| Triisopropylsilane | Mn(ClO₄)₂ / 4,4'-diamino-bipyridine | H₂O₂ | CH₃CN | 10 | 95 |
| tert-Butyldiphenylsilane | Mn(ClO₄)₂ / 4,4'-diamino-bipyridine | H₂O₂ | CH₃CN | 10 | 98 |
| Di-tert-butylsilane | Mn(ClO₄)₂ / 4,4'-diamino-bipyridine | H₂O₂ | CH₃CN | 10 | 91 (diol) |
This table showcases the efficiency of manganese catalysis for the oxidation of sterically demanding hydrosilanes, a methodology directly applicable to the synthesis of this compound from its corresponding hydrosilane.
Visible-Light-Mediated Aerobic Oxidation for Green Synthesis
Photocatalysis represents a particularly "green" approach to chemical synthesis, harnessing the energy of visible light to drive reactions. The aerobic oxidation of hydrosilanes to silanols can be achieved using metal-free organic dyes as photocatalysts. For instance, Rose Bengal, a readily available and inexpensive dye, has been shown to effectively catalyze the oxidation of various silanes using atmospheric oxygen as the terminal oxidant and a small amount of water. The reaction proceeds under mild conditions, irradiated by white LEDs, and offers excellent yields. This method avoids the need for metal catalysts and harsh chemical oxidants, making it an attractive route for sustainable synthesis.
Base-Catalyzed Hydrolysis of Hydrosilanes (e.g., Cesium Carbonate)
While strong bases can promote the condensation of silanols, certain inorganic bases have been found to effectively catalyze the hydrolysis of hydrosilanes to silanols without significant byproduct formation. Inexpensive and mild bases like cesium carbonate (Cs₂CO₃) have been demonstrated to be highly effective for this transformation. This method shows broad substrate compatibility, tolerating various functional groups and sterically hindered silanes. The reaction proceeds under mild conditions, and the workup is typically straightforward, involving simple filtration to remove the catalyst. This approach combines operational simplicity with high efficiency, making it a practical choice for the synthesis of compounds like this compound.
Emerging and Nontraditional Synthetic Pathways for Sterically Demanding Silanols
The synthesis of sterically demanding silanols, such as this compound, presents considerable challenges. Traditional methods, primarily the hydrolysis of corresponding chlorosilanes, are often inefficient due to the steric hindrance imposed by bulky substituents like the 1,1,2-trimethylpropyl group. instras.com This steric bulk not only slows down the desired hydrolysis reaction but also promotes unwanted side reactions, particularly self-condensation of the resulting silanol to form siloxanes. Consequently, researchers have developed emerging and nontraditional synthetic pathways to overcome these limitations and provide more efficient and controlled access to these valuable compounds.
A key nontraditional strategy involves circumventing the use of water entirely to prevent condensation. One such non-hydrolytic method is the hydrogenolysis of benzyloxysilanes. In this approach, a bulky benzyloxy-silane precursor is synthesized first. The sterically similar benzyl (B1604629) group can then be cleaved under reductive conditions, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst, to yield the final silanol. researchgate.net This pathway avoids the hydrolytic conditions that often lead to the formation of siloxane byproducts.
Another significant area of development is the use of advanced catalytic systems that offer greater control and efficiency. Organocatalysis has emerged as a powerful tool for the synthesis of complex silanols. For instance, chiral imidazole-containing catalysts have been successfully used in the desymmetrization of prochiral silanediols. acs.orgnih.gov This metal-free silylation technique can produce Si-stereogenic siloxanols with high yields and excellent enantioselectivity (up to 98:2). acs.orgnih.gov The mechanism is believed to involve a two-point hydrogen-bonding interaction between the catalyst and the silanediol (B1258837), which activates the substrate for a highly controlled reaction. nih.gov
Furthermore, novel catalytic oxidations of organosilanes provide a direct route to silanols. Metal-free methods, such as using eosin (B541160) Y as a photocatalyst under visible light and air, or employing organoboron compounds, represent a greener approach by using atmospheric oxygen as the oxidant. researchgate.netmdpi.com Another innovative organocatalytic system utilizes 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide as the oxidant to achieve excellent yields in short reaction times. acs.org For hydrosilane precursors, inexpensive cesium carbonate has proven to be an effective catalyst for hydrolysis, demonstrating broad substrate compatibility, even with sterically hindered variants. thieme-connect.comorganic-chemistry.org These catalytic methods bypass the need for stoichiometric oxidants or precious metals, representing a significant advancement in the synthesis of sterically encumbered silanols. acs.org
Data Table for this compound
| Identifier | Value |
| CAS Number | 55644-10-5 |
| Molecular Formula | C₈H₂₀OSi |
| Molecular Weight | 160.33 g/mol |
| Boiling Point | 183.1±9.0 °C (Predicted) |
| Density | 0.825±0.06 g/cm³ (Predicted) |
Data sourced from reference chemicalbook.com.
Comprehensive Spectroscopic and Structural Characterization of Dimethyl 1,1,2 Trimethylpropyl Silanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in Dimethyl(1,1,2-trimethylpropyl)silanol. The combination of ¹H, ¹³C, and ²⁹Si NMR, augmented by two-dimensional techniques, allows for an unambiguous assignment of all atoms within the molecular structure.
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The structure of this compound contains several distinct proton environments. The two methyl groups attached directly to the silicon atom are expected to produce a sharp singlet. The bulky 1,1,2-trimethylpropyl group (also known as the thexyl group) presents a more complex pattern: a singlet for the two equivalent methyl groups on the quaternary carbon (C1'), a doublet for the two methyl groups on the tertiary carbon (C2'), and a septet for the single proton on that same tertiary carbon. The hydroxyl (Si-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals each unique carbon environment as a single peak. This includes distinct signals for the silicon-bound methyl carbons, the quaternary and tertiary carbons of the thexyl group, and the four methyl carbons within the thexyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR | ¹³C NMR |
| Nucleus | Predicted δ (ppm) | Multiplicity |
| Si-CH ₃ | ~0.1 | Singlet (6H) |
| Si-OH | Variable (e.g., 1-3) | Broad Singlet (1H) |
| Si-C ¹'(CH₃)₂ | - | - |
| Si-C¹'-(CH ₃)₂ | ~0.85 | Singlet (6H) |
| C¹'-C ²'H(CH₃)₂ | - | - |
| C¹'-C²'H (CH₃)₂ | ~1.6 | Septet (1H) |
| C²'H-(CH ₃)₂ | ~0.9 | Doublet (6H) |
Note: Predicted chemical shifts (δ) are relative to Tetramethylsilane (TMS) and are based on typical values for structurally similar organosilanols.
Advanced ²⁹Si NMR Spectroscopy for Silicon Environment Characterization
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon atom's local environment. Although ²⁹Si has a low natural abundance (4.7%) and can have long relaxation times, modern NMR techniques can overcome these challenges. For organosilanols, the ²⁹Si chemical shift is sensitive to the nature of the substituents attached to the silicon. The electron-donating alkyl groups and the hydroxyl group influence the shielding of the silicon nucleus. For this compound, the ²⁹Si chemical shift is expected to appear in the typical range for trialkylsilanols. The solvent can also influence the chemical shift, as hydrogen bonding between the silanol (B1196071) proton and a donor solvent can affect the electronic environment of the silicon atom. capes.gov.br
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation peak would be observed between the septet of the C²'-H proton and the doublet of the C²'-(CH₃)₂ protons, confirming their three-bond (vicinal) coupling and establishing the -CH(CH₃)₂ fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, connecting the singlet at ~0.1 ppm to the methyl carbon signal at ~ -2 ppm, and the doublet at ~0.9 ppm to the methyl carbon signal at ~18 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:
From the Si-CH₃ protons (~0.1 ppm) to the quaternary carbon C¹' (~25 ppm).
From the C¹'-(CH₃)₂ protons (~0.85 ppm) to both the quaternary carbon C¹' (~25 ppm) and the tertiary carbon C²' (~35 ppm).
From the C²'-H proton (~1.6 ppm) to the C¹' methyl carbons (~20 ppm).
These correlations together provide an unambiguous map of the molecule's atomic connectivity.
Vibrational Spectroscopy: Infrared (IR) Analysis of Si-OH and Associated Hydrogen Bonding
Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of functional groups, making it ideal for studying the Si-OH group in this compound. The key feature in the IR spectrum of a silanol is the O-H stretching vibration (ν(O-H)).
In a very dilute, non-polar solvent, where the molecules are isolated, a sharp, distinct absorption band is expected in the range of 3690-3750 cm⁻¹. This corresponds to the stretching of a "free" or non-hydrogen-bonded hydroxyl group. researchgate.net However, in the condensed phase (as a pure liquid or solid), or in polar solvents, silanols readily form intermolecular hydrogen bonds (Si-O-H···O-Si). This hydrogen bonding weakens the O-H bond, causing the absorption band to broaden significantly and shift to a lower frequency, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. researchgate.netaip.orgresearchgate.net The presence of the bulky 1,1,2-trimethylpropyl group may sterically hinder the formation of extensive hydrogen-bonded networks compared to smaller silanols, potentially resulting in a sharper band or the simultaneous presence of both free and hydrogen-bonded OH signals. Other characteristic bands include the Si-C stretching and CH₃ rocking vibrations around 1260 cm⁻¹ and 800-865 cm⁻¹, respectively, and a strong Si-O stretching band, often observed in the 810-950 cm⁻¹ range. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for Silanols
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Free) | 3690 - 3750 | Sharp, weak-medium | Observed in dilute, non-polar solution or gas phase. |
| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, strong | Observed in pure liquid, solid, or in polar solvents. researchgate.net |
| Si-CH₃ Symmetric Bend | ~1260 | Sharp, strong | Characteristic of the Si-CH₃ group. |
| Si-O Stretch | 810 - 950 | Strong | Associated with the Si-OH single bond. mdpi.com |
| Si-CH₃ Rock | 800 - 865 | Strong | Characteristic of the Si-(CH₃)₂ group. |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecule's mass and its fragmentation pathways upon ionization, which helps confirm the molecular structure. wikipedia.orgchemguide.co.uk For this compound (C₈H₂₀OSi, Molecular Weight: 160.33 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 160.
The fragmentation of organosilicon compounds is often highly characteristic. nih.gov The energetically unstable molecular ion will break apart into smaller, more stable charged fragments. wikipedia.orglibretexts.org Common fragmentation pathways for this molecule would include:
Loss of a methyl group: The cleavage of a Si-CH₃ bond is a very common pathway, leading to a strong peak at m/z 145 ([M-15]⁺). This fragment is often stabilized by the silicon atom.
Loss of the thexyl group: Cleavage of the Si-C(thexyl) bond would result in a fragment corresponding to the dimethylsilanol cation, [ (CH₃)₂SiOH ]⁺, at m/z 75.
Alpha-cleavage: Fragmentation can be initiated at the radical site on the oxygen atom after ionization, leading to cleavage of adjacent bonds. wikipedia.org
Rearrangements: Silicon's high affinity for oxygen can promote rearrangements, sometimes leading to the elimination of neutral molecules like water or alkenes from larger fragments.
The resulting pattern of fragment ions provides a "fingerprint" that can be used to confirm the identity of the compound. chemguide.co.uk
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 160 | [M]⁺ | [C₈H₂₀OSi]⁺ | Molecular Ion |
| 145 | [M - CH₃]⁺ | [C₇H₁₇OSi]⁺ | Loss of a methyl group from Si. Often a base peak. |
| 103 | [M - C₄H₉]⁺ | [C₄H₁₁OSi]⁺ | Loss of a tert-butyl radical via cleavage of the C¹'-C²' bond. |
| 75 | [(CH₃)₂SiOH]⁺ | [C₂H₇OSi]⁺ | Loss of the thexyl radical. |
| 73 | [(CH₃)₃Si]⁺ | [C₃H₉Si]⁺ | Result of rearrangement, common contaminant or fragment. |
X-ray Crystallographic Analysis of this compound and Related Model Compounds
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a crystal structure for this compound itself may not be publicly available, analysis of related sterically hindered silanols provides critical insights. instras.com
A crystallographic study would determine:
Molecular Geometry: Precise measurement of the Si-O bond length (typically ~1.65 Å), Si-C bond lengths, and the tetrahedral geometry around the silicon atom.
Intermolecular Hydrogen Bonding: This is a key feature in the crystal structures of silanols. The analysis would reveal the nature of the hydrogen-bonding network. Silanols can form various motifs, from simple dimers to extended chains or more complex three-dimensional networks. instras.com
Impact of Steric Hindrance: The bulky 1,1,2-trimethylpropyl group is expected to play a significant role in the crystal packing. It would likely prevent the formation of the dense, sheet-like structures seen in less hindered silanols like diphenylsilanediol. Instead, it might favor the formation of simpler hydrogen-bonded structures, such as dimers or short chains, with the bulky organic groups oriented to minimize steric repulsion. This steric shielding is a key factor in preventing the self-condensation of the silanol to form a disiloxane (B77578).
By comparing the hypothetical structure of this compound with the known crystal structures of compounds like tri-tert-butylsilanol or other hindered silanols, one can predict how the interplay of hydrogen bonding and steric bulk dictates the solid-state architecture of this molecule.
Determination of Molecular Geometry and Conformation
The molecular geometry of this compound is centered around a silicon atom with a tetrahedral coordination sphere. This silicon atom is bonded to two methyl groups, the bulky 1,1,2-trimethylpropyl group, and a hydroxyl group. While specific experimental crystallographic data for this exact molecule is not prevalent in publicly accessible literature, its geometry can be reliably inferred from the extensive studies on analogous sterically hindered silanols.
The central silicon atom is expected to exhibit a slightly distorted tetrahedral geometry. The bond angles, such as C-Si-C, C-Si-O, and C-Si-C, will deviate from the ideal 109.5° due to the significant steric repulsion exerted by the bulky 1,1,2-trimethylpropyl substituent. This large group will likely cause the other, smaller substituents (the two methyl groups and the hydroxyl group) to be pushed closer together, resulting in a compression of those corresponding bond angles.
The conformation of the molecule is largely dictated by the rotational orientation of the 1,1,2-trimethylpropyl group to minimize steric strain. The rotation around the Si-C bond connecting the silicon to the quaternary carbon of the bulky group will be highly restricted. The molecule will adopt a conformation that places the largest parts of the substituent as far away as possible from the other groups on the silicon atom.
Typical bond lengths and angles for similar silanol structures are presented below. These values provide a basis for understanding the expected molecular dimensions of this compound.
| Parameter | Typical Value | Description |
|---|---|---|
| Si-O Bond Length | 1.63 - 1.68 Å | The length of the covalent bond between the silicon and oxygen atoms. |
| Si-C Bond Length | 1.86 - 1.90 Å | The length of the covalent bond between the silicon and carbon atoms. |
| O-H Bond Length | 0.95 - 0.97 Å | The length of the covalent bond within the hydroxyl group. |
| C-Si-C Bond Angle | 110 - 114° | The angle between the two methyl groups attached to the silicon. |
| O-Si-C Bond Angle | 105 - 109° | The angle involving the hydroxyl group and a carbon substituent on the silicon. |
Investigation of Intermolecular Hydrogen Bonding Networks in Solid State
A defining characteristic of silanols is the acidity of the hydroxyl proton, which promotes the formation of strong intermolecular hydrogen bonds (O-H···O) in the solid state. ic.ac.uk These interactions typically organize the molecules into well-defined supramolecular structures, such as chains, rings, or more complex networks. nih.gov
However, the presence of very bulky substituents on the silicon atom can dramatically alter or even prevent this behavior. sci-hub.se In the case of this compound, the large alkyl group acts as a steric shield around the hydroxyl group. This shielding effect can hinder the close approach of neighboring molecules, making the formation of extended hydrogen-bonded chains difficult.
Research on other silanols with large substituents has shown that there is a borderline in terms of steric bulk that determines whether hydrogen bonding will occur. sci-hub.se For instance, silanols with sufficiently large groups may only form simple hydrogen-bonded dimers or, in cases of extreme steric hindrance, may exist as discrete monomers in the crystal lattice with no significant O-H···O interactions. sci-hub.se
Given the substantial size of the 1,1,2-trimethylpropyl group, it is plausible that this compound would form, at most, simple dimeric structures in the solid state. sci-hub.seinstras.com In such a dimer, two molecules would be associated through a pair of hydrogen bonds. It is also possible that the steric hindrance is so great that it completely prevents intermolecular hydrogen bonding, leading to a monomeric crystal structure. The specific arrangement is a delicate balance between the strong tendency for hydrogen bond formation and the severe steric repulsion from the bulky alkyl groups. ic.ac.uknih.gov
The table below details the typical geometric parameters associated with hydrogen bonds found in the solid-state structures of various silanols.
| Parameter | Typical Value Range | Description |
|---|---|---|
| O···O Distance | 2.60 - 2.80 Å | The distance between the oxygen atoms of two hydrogen-bonded silanol molecules. dcu.ie |
| H···O Distance | 1.60 - 1.90 Å | The distance between the hydrogen atom of one silanol and the oxygen atom of the acceptor silanol. ic.ac.uk |
| O-H···O Angle | 160 - 180° | The angle of the hydrogen bond, indicating the linearity of the O-H···O interaction. ic.ac.uk |
Reactivity Profiles and Mechanistic Investigations of Dimethyl 1,1,2 Trimethylpropyl Silanol
Interactions with Transition Metal Complexes and Organometallic Reagents
The reactivity of dimethyl(1,1,2-trimethylpropyl)silanol with transition metal complexes and organometallic reagents is a subject of significant interest, largely centered on its potential applications in cross-coupling reactions and as a bulky ligand. The sterically demanding 1,1,2-trimethylpropyl group, also known as thexyl group, imparts unique reactivity and selectivity to the silanol (B1196071).
Interactions with palladium complexes are particularly noteworthy. While specific studies on this compound are not extensively documented in publicly accessible literature, the behavior of analogous bulky silanols in palladium-catalyzed reactions provides a strong inferential basis for its reactivity. For instance, in Hiyama-type cross-coupling reactions, silanols are activated by a base to form a reactive silanolate. This silanolate then undergoes transmetalation with a palladium(II) intermediate. The large steric footprint of the thexyl group in this compound would be expected to influence the rate and efficiency of this transmetalation step, potentially favoring the formation of less sterically hindered biaryl products.
The general mechanism for such a palladium-catalyzed cross-coupling reaction involving a generic bulky silanol (R₃SiOH) and an aryl halide (Ar-X) is outlined below:
| Step | Description |
| 1. Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex. |
| 2. Silanolate Formation | The silanol reacts with a base to form a more nucleophilic silanolate. |
| 3. Transmetalation | The organic group from the silicon is transferred to the palladium center, displacing the halide. |
| 4. Reductive Elimination | The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. |
This is an illustrative mechanism for a typical Hiyama coupling and may be adapted for this compound.
With respect to organometallic reagents, such as Grignard and organolithium reagents, this compound can act as a proton source to quench these highly basic reagents. The acidic proton of the hydroxyl group readily reacts with the carbanionic carbon of the organometallic compound. This reaction is typically a straightforward acid-base neutralization.
Furthermore, the lithium salt of this compound, formed by deprotonation with an organolithium reagent like n-butyllithium, can serve as a bulky nucleophilic ligand in its own right. These lithium silanolates can be used to introduce the sterically hindering dimethyl(1,1,2-trimethylpropyl)siloxy group onto other metal centers, thereby modifying the reactivity and selectivity of catalysts or reagents.
Elucidation of Reaction Mechanisms Through Advanced Analytical and Kinetic Studies
Kinetic studies would typically involve monitoring the reaction progress over time under various conditions. For instance, in a palladium-catalyzed cross-coupling reaction, the rate of product formation could be measured while varying the concentrations of the silanol, the aryl halide, the palladium catalyst, and the base. This would allow for the determination of the reaction order with respect to each component, providing insights into the rate-determining step of the catalytic cycle.
Hypothetical Kinetic Data for a Cross-Coupling Reaction
| Experiment | [Silanol] (M) | [Aryl Halide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |
This data is hypothetical and for illustrative purposes only.
Advanced analytical techniques are crucial for identifying and characterizing reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, is a powerful tool for tracking the transformation of the silanol and identifying new silicon-containing species in solution. In-situ NMR studies, where spectra are recorded directly from the reacting mixture, can provide invaluable information about transient intermediates.
Computational methods, such as Density Functional Theory (DFT), are also instrumental in elucidating reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, helping to identify the most likely reaction pathways and the structures of transition states and intermediates. For the reactions of this compound, DFT could be used to investigate the steric and electronic effects of the thexyl group on the energetics of the transmetalation and reductive elimination steps in cross-coupling reactions.
Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect and characterize any radical intermediates that may be formed during reactions, particularly with certain organometallic reagents. The combination of these kinetic, analytical, and computational approaches provides a comprehensive picture of the reaction mechanisms involving this compound.
Synthesis and Characterization of Advanced Dimethyl 1,1,2 Trimethylpropyl Silyl Derivatives
Polyhedral Oligomeric Silsesquioxanes (POSS) Featuring 1,1,2-Trimethylpropyl Groups
Polyhedral oligomeric silsesquioxanes are a class of compounds with a cage-like structure consisting of a silicon-oxygen core surrounded by organic substituents. The incorporation of the bulky 1,1,2-trimethylpropyl group has been shown to be a powerful tool for controlling the specific architecture and stability of these nanostructures.
The synthesis of silsesquioxanes through the hydrolysis and condensation of trichlorosilanes can be a lengthy process that often yields a mixture of products. However, the use of the 1,1,2-trimethylpropyl (thexyl) group allows for a more controlled synthesis, leading specifically to defined cage architectures.
Research has demonstrated that the dehydrative condensation of 1,1,2-trimethylpropylsilanetriol (ThexSi(OH)₃) or 1,1,3,3-tetrahydroxy-1,3-bis(1,1,2-trimethylpropyl)disiloxane ((HO)₂ThexSiOSiThex(OH)₂) selectively yields Hexakis((1,1,2-trimethylpropyl)silsesquioxane), a T₆ cage structure. This reaction proceeds with relatively short reaction times and in good yields. For instance, the condensation of the silanetriol in dimethylformamide (DMF) produced the T₆ cage in 34% yield, while the disiloxane (B77578) precursor yielded the same product in 38% yield in both dimethyl sulfoxide (B87167) (DMSO) and DMF.
Crucially, the steric hindrance presented by the bulky thexyl group effectively prevents the formation of larger, more common cage structures like T₈ or T₁₀. This selective formation of the smaller T₆ cage highlights a controlled synthetic pathway where the choice of the organic substituent dictates the final molecular architecture. While ladder-like polysilsesquioxanes are another major class of silsesquioxane structures, the significant steric demand of the thexyl group favors the formation of discrete, closed-cage molecules over extended ladder polymers in these specific reaction conditions.
Table 1: Synthesis Yields of Hexakis((1,1,2-trimethylpropyl)silsesquioxane) (T₆)
| Precursor | Solvent | Yield (%) |
|---|---|---|
| 1,1,2-trimethylpropylsilanetriol | DMSO | 34 |
| 1,1,2-trimethylpropylsilanetriol | DMF | 34 |
| 1,1,3,3-tetrahydroxy-1,3-bis(1,1,2-trimethylpropyl)disiloxane | DMSO | 38 |
| 1,1,3,3-tetrahydroxy-1,3-bis(1,1,2-trimethylpropyl)disiloxane | DMF | 38 |
Inorganic Derivatives: e.g., Bis(dimethyl(1,1,2-trimethylpropyl)silyl) Chromates
The general synthetic route involves the reaction of a chlorosilane with a chromium (VI) source. For the target compound, the starting material would be Chloro(dimethyl)thexylsilane. sigmaaldrich.comfishersci.ca This precursor would be reacted with a chromium salt, such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃), often in the presence of a base or in a solvent like glacial acetic acid. For example, a patented process for preparing Bis(triphenylsilyl) chromate (B82759) involves reacting triphenylchlorosilane with potassium dichromate and potassium hydroxide (B78521) in a mixture of glacial acetic acid and hexane, achieving yields as high as 97.4%. google.com A similar strategy would be expected to produce Bis(dimethyl(1,1,2-trimethylpropyl)silyl) Chromate. The resulting silyl (B83357) chromate would be an organometallic compound with the bulky thexylsilyl groups bonded to a central chromate core through Si-O-Cr linkages.
Table 2: Properties of the Analogue Compound, Bis(triphenylsilyl) chromate
| Property | Value |
|---|---|
| Molecular Formula | [(C₆H₅)₃SiO]₂CrO₂ |
| CAS Number | 1624-02-8 |
| Molecular Weight | 634.79 g/mol |
| Appearance | Orange-red crystalline solid |
| Melting Point | 159 °C (decomposes) |
Organosilane-Based Polymers and Copolymers Incorporating the Dimethyl(1,1,2-trimethylpropyl)silyl Moiety
The incorporation of the dimethyl(1,1,2-trimethylpropyl)silyl moiety into polymer chains is a promising strategy for developing materials with tailored properties. Although specific polymers featuring this exact group are not widely reported, their synthesis can be achieved through established organosilicon polymer chemistry, and their properties can be predicted based on the group's characteristics.
One common synthetic method is the hydrosilylation reaction, where a polymer containing pendant vinyl groups or a vinyl-terminated oligomer is reacted with a hydrosilane, such as dimethyl(1,1,2-trimethylpropyl)silane. This grafts the bulky silyl group onto the polymer backbone. Alternatively, a monomer containing the thexyldimethylsilyl group (e.g., a norbornene, acrylate, or styrenic derivative) could be synthesized and subsequently polymerized via addition, ring-opening metathesis, or radical polymerization techniques.
Other Novel Derivatives and Complex Molecular Constructs
Beyond the complex architectures of POSS and polymers, the synthesis of these materials relies on simpler, yet novel, molecular constructs that are derivatives of the parent silanol (B1196071). The primary precursors for thexyl-silsesquioxanes are themselves noteworthy for their stability.
Key isolable derivatives include:
1,1,2-trimethylpropylsilanetriol (ThexSi(OH)₃): Unlike many simple alkylsilanetriols which readily self-condense and are difficult to isolate, thexylsilanetriol is a stable crystalline solid. Its stability is attributed to the steric bulk of the thexyl group, which hinders intermolecular condensation.
1,1,3,3-tetrahydroxy-1,3-bis(1,1,2-trimethylpropyl)disiloxane ((HO)₂ThexSiOSiThex(OH)₂): This disiloxane, containing two thexyl groups and four hydroxyl groups, is also a remarkably stable compound that can be readily isolated.
These stable silanol derivatives are crucial building blocks. Their ability to be isolated and purified allows for more controlled subsequent condensation reactions, leading to the selective formation of well-defined structures like the T₆ silsesquioxane cage. The foundational precursor for all these compounds is typically Chloro(dimethyl)thexylsilane, a commercially available liquid that serves as the entry point for creating the diverse range of derivatives discussed. sigmaaldrich.comfishersci.ca
Academic Research Applications of Dimethyl 1,1,2 Trimethylpropyl Silanol and Its Derivatives
Role in Catalysis and Organocatalysis
The Si-OH group is instrumental in the design of novel catalytic systems. Silanols can act as coordinating ligands in metal-catalyzed reactions or function directly as organocatalysts, particularly in transformations requiring precise stereochemical control.
Silanols are emerging as a novel class of coordinating groups in the design of chiral ligands for transition-metal catalysis. chemrxiv.org The silanol (B1196071) group can chelate to a metal center, influencing its Lewis acidity and creating a well-defined chiral environment for asymmetric reactions. researchgate.net This approach has been successfully demonstrated in copper-catalyzed enantioselective N-H insertion reactions, which are crucial for synthesizing unnatural amino acid derivatives. rsc.org
In this context, chiral ligands incorporating a silanol group and a peptide-like aminoamide scaffold have been developed. chemrxiv.org Investigations including DFT calculations and X-ray structure analyses support a coordination mode where a hydrogen-bond-stabilized, silanol-chelating copper carbenoid complex is formed. chemrxiv.orgrsc.org This specific coordination overcomes traditional limitations, for instance, by enabling high selectivity for aryl diazoacetate substrates through a proposed π-π stacking interaction. chemrxiv.org The development of such catalytic systems, where iridium complexes with bulky silyl (B83357) ligands have also shown promise, highlights the potential for creating more stable and active catalysts for processes like the hydrolysis of hydrosiloxanes. nih.gov
Table 1: Enantioselective N-H Insertion using a Chiral Aminoamide-Silanol Ligand (L3b) Data synthesized from studies on enantioselective N-H insertion reactions. chemrxiv.org
| Entry | Diazo Compound Substrate | Aniline (B41778) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | α-phenyl-α-diazoester | Aniline | Unnatural Amino Acid Derivative | 95 | 95:5 |
| 2 | α-(4-methoxyphenyl)-α-diazoester | Aniline | Unnatural Amino Acid Derivative | 92 | 96:4 |
| 3 | α-(4-chlorophenyl)-α-diazoester | Aniline | Unnatural Amino Acid Derivative | 93 | 94:6 |
| 4 | α-(2-naphthyl)-α-diazoester | Aniline | Unnatural Amino Acid Derivative | 88 | 97:3 |
The silanol group is central to certain organocatalytic transformations, especially in the asymmetric synthesis of silicon-chiral (Si-stereogenic) compounds. nih.gov Access to enantiopure Si-stereogenic molecules is critical for expanding the use of organosilicon compounds in synthetic and materials chemistry. nih.gov
A key strategy involves the organocatalytic desymmetrization of a prochiral silanediol (B1258837). nih.gov In this metal-free approach, a chiral imidazole-containing catalyst selectively silylates one of the two enantiotopic hydroxyl groups of the silanediol. nih.gov The high enantioselectivity of this process stems from hydrogen-bonding interactions between the catalyst and the silanol groups, where the catalyst plays a dual role as a Lewis base to activate the system. nih.gov This method has proven effective for a variety of silanediol and silyl chloride substrates, yielding Si-stereogenic siloxanols with high enantiopurity. nih.gov
Table 2: Organocatalytic Desymmetrization of Prochiral Silanediols Data based on research into the asymmetric synthesis of Si-stereogenic siloxanols. nih.gov
| Entry | Silanediol Substrate | Chlorosilane Substrate | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Di-isobutylsilanediol | tert-Butyldimethylchlorosilane | 90 | 98:2 |
| 2 | Di-isobutylsilanediol | Triethylchlorosilane | 93 | 97:3 |
| 3 | Di-isobutylsilanediol | Dimethylphenylchlorosilane | 91 | 97:3 |
| 4 | Di-n-butylsilanediol | tert-Butyldimethylchlorosilane | 88 | 83:17 |
| 5 | Di-phenylsilanediol | tert-Butyldimethylchlorosilane | 83 | 70:30 |
Supramolecular Chemistry and Engineered Self-Assemblies
The strong propensity of silanols to form directional hydrogen bonds makes them excellent building blocks for constructing complex supramolecular structures.
The chemistry of silanols is dominated by the high acidity of the Si-OH group, which drives the formation of strong hydrogen bonds. ic.ac.uk This characteristic allows silanols to self-assemble and to connect with other suitable organic molecules, creating a wide array of hydrogen-bonded structures. These architectures can range from simple dimers to more complex chains, sheets, and extended three-dimensional networks. ic.ac.uk This principle has been leveraged to create ordered, silica-based materials through a soft-chemical approach. For example, cage-like siloxane molecules modified with dimethylsilanol groups can be directed to assemble into crystalline materials through hydrogen bonding, offering a method to create materials with molecularly designed architectures. nih.gov
The silanol group is a key player in molecular recognition processes, particularly at the interface between inorganic materials and biological systems. nih.gov Specific subgroups of surface silanols, known as "nearly free silanols" (NFS), have been identified as the primary determinant for the interaction of silica (B1680970) particles with cell membranes. researchgate.net
Research has shown that these NFS sites can selectively recognize and bind to specific membrane epitopes, namely zwitterionic phospholipid headgroups that contain both a positive quaternary amino group and a negative phosphate (B84403) group. nih.gov This strong, irreversible interaction, corroborated by density functional theory, leads to membrane disruption. nih.gov This mechanism serves as a clear example of molecular recognition driven by the specific chemical properties of the silanol group. Furthermore, supramolecular hydrogels constructed through the self-assembly of different molecules have shown the ability to encapsulate guest molecules, such as drugs, through various non-covalent interactions, including hydrogen bonding and hydrophobic forces, which are relevant to silanol chemistry. nih.gov
Advancements in Materials Science and Polymer Chemistry
Silanols and related trifunctional silanes are recognized as important precursors for advanced materials, including oligo- and polysiloxanes and polysilsesquioxanes. instras.com Polysiloxanes are known for their excellent chemical and physical properties, but a notable limitation is their low intermolecular interaction, which typically prevents them from forming robust fibers and films. instras.com
The strategic incorporation of functional groups like silanols into polymer structures can introduce hydrogen bonding sites. This modification enhances intermolecular forces, offering a pathway to new polymeric materials with improved mechanical properties. The synthesis of enantioenriched, chiral-at-silicon molecules is of great importance for developing new functional materials. nih.gov Chiral organosilicon compounds are increasingly used as building blocks in materials science, and catalytic methods to produce them are highly sought after. rsc.org The development of advanced polymers with high thermal stability, hydrophobicity, and specific electrical properties often involves the precise control of polymer architecture, a goal to which the reactive and structure-directing nature of the silanol group can contribute significantly. appleacademicpress.com
Design and Synthesis of Tailored Silicone Polymers
The unique structure of Dimethyl(1,1,2-trimethylpropyl)silanol makes it an invaluable tool for polymer chemists in the design and synthesis of silicone polymers with highly specific properties. The bulky organic group is crucial for isolating stable silanols, which are key intermediates in the synthesis of polysiloxanes. This stability helps prevent premature self-condensation, allowing for more controlled polymerization reactions.
In the synthesis of silicone polymers, this compound primarily functions as a chain-terminating agent. During polymerization processes, such as condensation polymerization of siloxane monomers, the incorporation of this monosilanol at the ends of a growing polymer chain effectively halts further chain extension. This allows for precise control over the average molecular weight and the molecular weight distribution of the resulting polymer. The bulky end-groups also impart unique physical properties to the polymer, such as modified viscosity, solubility, and thermal stability.
The table below illustrates how different types of silanol terminators can influence the properties of a generic polydimethylsiloxane (B3030410) (PDMS) polymer.
| Silanol Terminator | Primary Function | Expected Impact on Polymer Properties |
| Trimethylsilanol | Chain Termination | Standard end-capping, moderate control over molecular weight. |
| This compound | Sterically Hindered Chain Termination | Precise molecular weight control, increased solubility in nonpolar solvents, reduced chain-end reactivity, altered surface properties. |
| Diphenylmethylsilanol | Chain Termination with Aromatic Groups | Increased refractive index, enhanced thermal stability. |
Precursors for Hybrid Organic-Inorganic Materials Development
Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular scale. This compound serves as a valuable precursor in the synthesis of these materials, typically through sol-gel processes. cmu.edu In this context, the silanol (Si-OH) group provides the inorganic component, capable of forming a stable siloxane (Si-O-Si) network through condensation reactions. nih.gov The organic 1,1,2-trimethylpropyl group provides the organic characteristics.
When used in a co-condensation reaction with other silicon alkoxide precursors, such as tetraethoxysilane (TEOS), this compound acts as a network modifier. rsc.org The bulky, non-reactive organic group becomes incorporated into the silica network. This has several important consequences for the final material's properties. The steric bulk of the 1,1,2-trimethylpropyl group can create controlled porosity within the material, influencing its surface area and its potential application in catalysis or as a sorbent. Furthermore, the hydrophobic nature of the alkyl group can be used to tune the surface energy and wetting characteristics of the hybrid material.
The incorporation of such bulky groups can lead to materials with improved mechanical properties, such as increased flexibility compared to purely inorganic silica gels, while maintaining good thermal stability. nih.gov These hybrid materials can be designed for a range of applications, from specialized coatings and membranes to matrices for hosting catalytically active species.
The following table compares the expected properties of hybrid silica materials prepared with and without a bulky silanol co-precursor.
| Property | Hybrid Material with TEOS only | Hybrid Material with TEOS and this compound |
| Surface Polarity | Highly polar (hydrophilic) | Reduced polarity (more hydrophobic) |
| Porosity | Microporous | Potentially mesoporous with altered pore size distribution |
| Mechanical Properties | Brittle | Increased flexibility and toughness |
| Network Structure | Dense, highly cross-linked | Less dense, with controlled network defects |
Surface Modification and Adsorption Phenomena on Silanol-Rich Substrates
The chemical modification of surfaces is critical for a vast array of technologies, including chromatography, sensors, and biocompatible materials. Substrates rich in silanol groups, such as silica gel and glass, provide a reactive platform for covalent modification. This compound and its reactive derivatives (e.g., chlorosilanes) are used to functionalize these surfaces, a process often referred to as silylation. cmu.edu
When this molecule is grafted onto a silanol-rich surface, it replaces the polar, hydrophilic Si-OH groups with a bulky, nonpolar "canopy." This dramatically alters the surface properties. The most immediate effect is a significant increase in hydrophobicity. The steric hindrance of the 1,1,2-trimethylpropyl group also plays a crucial role in controlling the accessibility of the underlying surface. Research has shown that the rate and extent of surface grafting are dependent on the steric bulk of the silylating agent, with bulkier groups leading to a lower density of grafted molecules. cmu.edu This allows for fine-tuning of the surface coverage.
This type of surface modification is central to adsorption studies. A surface modified with this compound will exhibit very different adsorption behavior compared to an unmodified silica surface. The modified surface will preferentially adsorb nonpolar molecules from a solution and can be used to prevent the adsorption of larger molecules, like proteins, through steric repulsion. nih.gov This is particularly relevant in applications like reversed-phase chromatography, where a nonpolar stationary phase is required. The bulky alkyl groups create a well-defined nonpolar environment for selective separation.
The table below summarizes the effect of surface modification on the properties of a generic silanol-rich substrate.
| Surface Property | Unmodified Silica Surface | Silica Surface Modified with this compound |
| Wettability | Hydrophilic | Hydrophobic |
| Surface Energy | High | Low |
| Adsorption Preference | Polar molecules, proteins | Nonpolar molecules |
| Steric Accessibility | High | Low (sterically hindered) |
Computational and Theoretical Investigations of Dimethyl 1,1,2 Trimethylpropyl Silanol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and bonding characteristics of Dimethyl(1,1,2-trimethylpropyl)silanol. acs.orghydrophobe.org These calculations can predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy.
The electronic properties of organosilanols are influenced by the electronegativity difference between silicon and oxygen, leading to a polarized Si-O bond. wikipedia.org The bulky 1,1,2-trimethylpropyl group attached to the silicon atom introduces significant steric hindrance, which can affect the bond angles and lengths around the silicon center compared to less hindered silanols. DFT calculations can quantify these geometric parameters. For instance, the Si-O bond length in silanols is typically around 1.64 Å, which is shorter than a standard Si-O single bond due to its polar nature. acs.org
Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is often localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character, while the LUMO may be associated with the silicon atom, suggesting its susceptibility to nucleophilic attack. wikipedia.org Natural Bond Orbital (NBO) analysis can be used to provide a more detailed picture of the bonding, including the nature of the Si-O bond and the extent of any hyperconjugation effects.
Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| Si-O Bond Length | ~1.645 Å | The distance between the silicon and oxygen atoms. |
| O-H Bond Length | ~0.960 Å | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |
| Si-C Bond Lengths | ~1.870 - 1.890 Å | The distances between the silicon and carbon atoms of the methyl and trimethylpropyl groups. |
| ∠ Si-O-H Bond Angle | ~115° | The angle formed by the silicon, oxygen, and hydrogen atoms. |
| Mulliken Charge on Si | Positive | Indicates the electropositive nature of the silicon atom. |
| Mulliken Charge on O | Negative | Indicates the electronegative nature of the oxygen atom. |
| HOMO Energy | High | Suggests the molecule can act as an electron donor. |
| LUMO Energy | Low | Suggests the molecule can act as an electron acceptor. |
Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated computational study.
Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases. chemrxiv.orgnih.gov For this compound, MD simulations can reveal how individual molecules interact with each other and with solvent molecules, providing a molecular-level understanding of its aggregation behavior. nih.govgist.ac.kr
The primary intermolecular interaction in silanols is hydrogen bonding between the hydroxyl groups (Si-O-H···O-Si). wikipedia.org These interactions can lead to the formation of dimers, trimers, and larger aggregates in the liquid phase or in solution. MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds. nih.gov
Table 2: Typical Intermolecular Interaction Energies for Silanol (B1196071) Systems in MD Simulations
| Interaction Type | Functional Groups Involved | Typical Energy Range (kJ/mol) |
| Hydrogen Bonding | Si-O-H ··· O(H)-Si | 15 - 40 |
| van der Waals (Lennard-Jones) | Alkyl groups, Si, O | 0.5 - 5 |
| Electrostatic (Coulombic) | Partial charges on Si, O, H | Variable, distance-dependent |
Note: These energy ranges are general for organosilanols and would be parameterized in the force field used for the MD simulation of this compound.
Theoretical Modeling of Reaction Pathways and Energy Landscapes
Theoretical modeling can be employed to investigate the reaction mechanisms and energy landscapes of reactions involving this compound. researchgate.net A common reaction for silanols is condensation, where two silanol molecules react to form a siloxane and a molecule of water. nih.gov
Computational methods can be used to map out the potential energy surface for this reaction, identifying the transition state structures and calculating the activation energies. acs.orgnih.gov This information is crucial for understanding the kinetics and thermodynamics of the condensation process. The steric bulk of the 1,1,2-trimethylpropyl group is anticipated to have a significant impact on the reaction rate, likely increasing the activation energy for the condensation reaction compared to less hindered silanols.
Theoretical calculations can also explore other potential reaction pathways, such as reactions with other functional groups or surfaces. acs.orgresearchgate.net For example, the interaction and reaction of this compound with a silica (B1680970) surface can be modeled to understand its role as a surface modifying agent. These models can predict the most favorable binding modes and the energy barriers for surface reactions.
Table 3: Illustrative Calculated Activation Energies for the Condensation of Silanols
| Silanol | Steric Hindrance | Calculated Activation Energy (kJ/mol) |
| Trimethylsilanol | Low | Lower |
| Triethylsilanol | Medium | Intermediate |
| This compound | High | Higher |
Note: The qualitative trend is based on general chemical principles. Actual values would be determined through specific quantum chemical calculations of the reaction pathway.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which can then be correlated with experimental spectra for structural confirmation and characterization. researchgate.net For this compound, the most relevant spectroscopic techniques are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. researchgate.net The calculated frequencies for the O-H stretching, Si-O stretching, and Si-C stretching modes can be compared to experimental IR data to confirm the presence of these functional groups. The characteristic O-H stretching frequency for silanols is sensitive to hydrogen bonding, and computational models can predict the shift in this frequency upon aggregation.
Similarly, NMR chemical shifts can be calculated using quantum chemical methods. The predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound can be compared with experimental NMR spectra to aid in the assignment of peaks and to verify the molecular structure. The correlation between calculated and experimental spectroscopic data provides a powerful means of validating both the computational model and the experimental structural assignment.
Table 4: Comparison of Typical Calculated and Experimental Spectroscopic Data for Organosilanols
| Spectroscopic Parameter | Functional Group / Atom | Typical Calculated Value | Typical Experimental Value |
| IR Frequency (O-H stretch, free) | Si-O-H | ~3700 cm⁻¹ | 3680 - 3700 cm⁻¹ |
| IR Frequency (O-H stretch, H-bonded) | Si-O-H | ~3200 - 3400 cm⁻¹ | 3200 - 3400 cm⁻¹ |
| ¹H NMR Chemical Shift | Si-O-H | 1 - 3 ppm | 1 - 3 ppm |
| ²⁹Si NMR Chemical Shift | Si -OH | -10 to 10 ppm | -10 to 10 ppm |
Note: The specific values for this compound would depend on the computational method and basis set used, as well as the experimental conditions (solvent, concentration).
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Outstanding Research Challenges
The primary academic contribution surrounding Dimethyl(1,1,2-trimethylpropyl)silanol lies in its role as a sterically hindered silanol (B1196071) that facilitates the isolation and study of otherwise unstable or transient silicon-based structures. The bulky thexyl group effectively shields the reactive silanol moiety, preventing self-condensation reactions that are common among simpler silanols. This has allowed for its use as a model compound in understanding the fundamental properties of the Si-OH bond and its interactions.
However, significant research challenges persist. A primary hurdle is the limited number of studies exclusively focused on this molecule. Much of the current knowledge is inferred from research on other bulky silanols. There is a clear need for more dedicated investigations into its specific reaction kinetics, thermodynamic properties, and coordination chemistry. Furthermore, understanding the precise influence of the thexyl group's conformational flexibility on the silanol's reactivity remains an open question.
Prospects for Innovations in Synthetic Methodologies and Scalability
The synthesis of this compound typically involves the hydrolysis of the corresponding chlorosilane, Dimethyl(1,1,2-trimethylpropyl)chlorosilane. While effective at a laboratory scale, developing more efficient and scalable synthetic routes presents a key area for innovation. Future research could focus on direct oxidation methods from the corresponding silane (B1218182) or exploring catalytic routes that minimize waste and improve atom economy. The development of continuous flow processes could also offer a pathway to enhanced scalability and safer handling of reactive intermediates.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Precursors | Potential Advantages | Potential Challenges |
| Hydrolysis of Chlorosilane | Dimethyl(1,1,2-trimethylpropyl)chlorosilane, Water | Well-established, high yield | Formation of HCl, potential for side reactions |
| Direct Oxidation of Silane | Dimethyl(1,1,2-trimethylpropyl)silane, Oxidizing Agent | Potentially more atom-economical | Selectivity, control of oxidation state |
| Catalytic Hydrolysis | Dimethyl(1,1,2-trimethylpropyl)chlorosilane, Water, Catalyst | Milder reaction conditions, improved selectivity | Catalyst cost and separation |
Opportunities for Advanced Spectroscopic and Structural Characterization Techniques
While standard spectroscopic techniques like NMR and IR have been used to characterize this compound, there are opportunities to employ more advanced methods for a deeper understanding of its structure and dynamics. Solid-state NMR spectroscopy, for instance, could provide valuable information about the intermolecular interactions and packing in the crystalline state. Advanced mass spectrometry techniques can offer insights into its fragmentation patterns and gas-phase chemistry. Furthermore, computational studies, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide a more detailed picture of its electronic structure and reactivity.
Table 2: Advanced Characterization Techniques and Potential Insights
| Technique | Information Gained |
| Solid-State NMR | Crystal packing, intermolecular hydrogen bonding |
| Advanced Mass Spectrometry | Fragmentation pathways, gas-phase reactivity |
| X-ray Crystallography | Precise bond lengths and angles, solid-state structure |
| Computational Chemistry (DFT) | Electronic structure, reaction mechanisms, spectroscopic predictions |
Future Directions in Catalysis, Materials Science, and Supramolecular Chemistry Utilizing this compound
The unique properties of this compound open up exciting possibilities for its application in several advanced fields.
Catalysis: The sterically demanding nature of the thexyl group makes this silanol a potential ligand for metal catalysts. The bulky substituent could influence the coordination sphere of the metal center, leading to enhanced selectivity in catalytic transformations. Its application as a co-catalyst or a proton shuttle in organocatalysis also warrants investigation.
Materials Science: As a surface modifying agent, this compound could be used to impart hydrophobicity to various materials. Its incorporation into silicone polymers could lead to materials with tailored thermal and mechanical properties. The potential for this silanol to act as a precursor for novel silsesquioxanes and hybrid organic-inorganic materials is another promising research avenue.
Supramolecular Chemistry: The directional nature of the hydrogen bonding from the silanol group, combined with the steric bulk of the thexyl group, makes it an interesting building block for designing supramolecular assemblies. It could be used to construct well-defined hydrogen-bonded networks, capsules, and other complex architectures. The study of its self-assembly behavior on surfaces could also lead to the development of novel functional interfaces.
Q & A
Q. What are the standard synthetic routes for dimethyl(1,1,2-trimethylpropyl)silanol, and how are intermediates purified?
this compound is typically synthesized via hydrosilylation or Grignard reactions. A common approach involves reacting chlorodimethyl(1,1,2-trimethylpropyl)silane (e.g., chloro(2,3-dimethylbutan-2-yl)dimethylsilane) with water under controlled acidic or basic conditions to hydrolyze the Si–Cl bond to Si–OH . Purification often employs fractional distillation or column chromatography to isolate intermediates, followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm silanol formation .
Q. How is the steric environment of the 1,1,2-trimethylpropyl group characterized in NMR studies?
The bulky 1,1,2-trimethylpropyl substituent induces distinct upfield/downfield shifts in ¹H and ²⁹Si NMR due to its electron-donating and steric shielding effects. For example:
Q. What analytical methods are critical for confirming silanol stability under ambient conditions?
- TGA/DSC : Assess thermal stability; silanols with bulky substituents (e.g., 1,1,2-trimethylpropyl) typically decompose above 150°C due to reduced Si–OH condensation kinetics .
- FTIR : Monitor O–H stretching (~3200–3600 cm⁻¹) and Si–O–Si vibrations (~1000–1100 cm⁻¹) to detect condensation or oxidation .
Advanced Research Questions
Q. How does the 1,1,2-trimethylpropyl group influence regioselectivity in silylation reactions?
The steric bulk of 1,1,2-trimethylpropyl directs regioselectivity in silylation. For example, in the derivatization of silafulleranes, this group favors axial attack on silicon due to steric hindrance at equatorial positions, as observed in chlorination reactions with PCl5 . Computational studies (DFT) further reveal that transition-state stabilization is 5–8 kcal/mol lower for axial pathways compared to equatorial .
Q. What contradictions exist in experimental vs. computational data for silanol condensation kinetics?
Experimental studies report slower condensation rates for this compound compared to less bulky analogues, attributed to steric hindrance. However, DFT models predict faster kinetics due to enhanced Si–OH acidity from hyperconjugation. This discrepancy may arise from solvent effects (e.g., polar aprotic solvents stabilizing intermediates) or incomplete solvation in simulations .
Q. How can silanol-functionalized polymers be optimized for controlled drug delivery systems?
Incorporating this compound into poly(dimethyl siloxane) (PDMS) backbones enhances hydrophobicity and reduces hydrolytic degradation. Key parameters:
Q. What mechanistic insights explain the stability of silanol derivatives in oxidative environments?
The 1,1,2-trimethylpropyl group stabilizes silanols against oxidation via:
- Steric shielding : Blocks O₂ access to the Si–OH group.
- Electron donation : Methyl groups increase electron density at silicon, reducing susceptibility to electrophilic attack.
Controlled oxidation experiments (e.g., H₂O₂ exposure) show <5% degradation over 72 hours at 25°C .
Methodological Recommendations
- Synthetic protocols : Use anhydrous conditions and Schlenk-line techniques to prevent premature silanol condensation .
- Data validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries for silanol derivatives .
- Computational modeling : Include solvation effects (e.g., COSMO-RS) to reconcile experimental and theoretical kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
